6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 1821457-37-7
VCID: VC13355833
InChI: InChI=1S/C18H21NO4/c1-5-6-12-9-16(21)23-18-11(2)17(22)14(10-13(12)18)15(20)7-8-19(3)4/h7-10,22H,5-6H2,1-4H3/b8-7+
SMILES: CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

CAS No.: 1821457-37-7

Cat. No.: VC13355833

Molecular Formula: C18H21NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one - 1821457-37-7

Specification

CAS No. 1821457-37-7
Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
IUPAC Name 6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propylchromen-2-one
Standard InChI InChI=1S/C18H21NO4/c1-5-6-12-9-16(21)23-18-11(2)17(22)14(10-13(12)18)15(20)7-8-19(3)4/h7-10,22H,5-6H2,1-4H3/b8-7+
Standard InChI Key MDAVRGVGZOJUEM-BQYQJAHWSA-N
Isomeric SMILES CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C
SMILES CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C
Canonical SMILES CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C

Introduction

The compound 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic molecule belonging to the chromone class, which is known for its diverse biological activities. Chromones are heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including antihistaminic, bronchodilatory, and anticancer properties . This specific compound, with its unique structural features, including a dimethylamino group attached to a propenoyl moiety, is of interest for its potential pharmacological effects.

Synthesis and Preparation

The synthesis of such chromone derivatives typically involves condensation reactions between appropriate starting materials. For example, the synthesis might involve the reaction of a chromone precursor with a suitable acyl chloride or anhydride in the presence of a base to facilitate the formation of the desired enoyl linkage .

Potential Biological Activities

Chromone derivatives have been explored for various biological activities, including:

  • Antihistaminic Activity: Chromones have shown potential in inhibiting histamine-induced responses, which could be beneficial in treating allergic conditions .

  • Anticancer Properties: Some chromone derivatives have demonstrated anticancer activity, although specific data on this compound is not available .

  • Other Activities: Chromones may also exhibit antioxidant, anti-inflammatory, and antimicrobial properties, depending on their structural modifications.

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